

E7090 (Tasurgratinib): A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	E7090	
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Abstract

E7090, also known as Tasurgratinib, is a potent and selective, orally available small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1][2][3][4] Aberrant FGFR signaling is a key driver in various malignancies, making it a compelling target for cancer therapy.[3][5] **E7090** has demonstrated significant antitumor activity in preclinical models and is currently under investigation in clinical trials for the treatment of advanced solid tumors harboring FGFR gene alterations.[1][6][7] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **E7090**.

Chemical Structure and Properties

E7090 is chemically described as 5-({2-[({4-[1-(2-Hydroxyethyl)piperidin-4-yl]phenyl}carbonyl)amino]pyridin-4-yl}oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide.[1][8] The compound is also referred to by its International Nonproprietary Name (INN), Tasurgratinib.[9][10]

Chemical Identifiers



Identifier	Value
IUPAC Name	5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide[9][10]
Synonyms	E7090, E-7090, Tasurgratinib[8][10]
CAS Number	1622204-21-0[8]

Physicochemical Properties

Property	Value
Molecular Formula	C32H37N5O6[8]
Molecular Weight	587.67 g/mol [8]
Appearance	E7090 is typically used in its succinate salt form for in vitro and in vivo studies.[1]

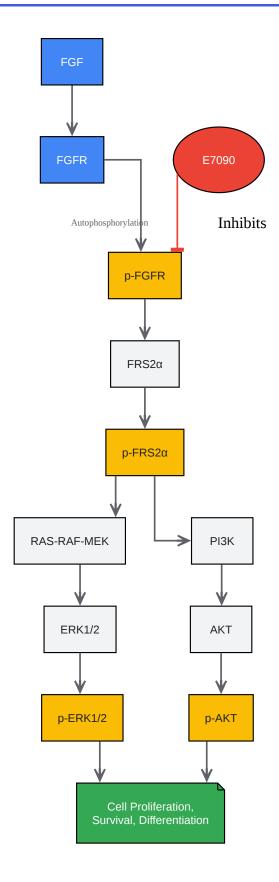
Mechanism of Action

E7090 is a selective inhibitor of the tyrosine kinase activity of FGFR1, 2, and 3.[8] Upon administration, it interferes with the binding of fibroblast growth factors (FGF) to their receptors, thereby inhibiting FGFR-mediated signaling pathways.[10][11] This disruption leads to the suppression of tumor cell proliferation and the induction of apoptosis in cancer cells that have an overactive FGFR signaling pathway.[10][11] Kinetic analysis of its interaction with FGFR1 suggests that **E7090** has a mode of action similar to type V kinase inhibitors.[8][9]

FGFR Signaling Pathway Inhibition

The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. **E7090** effectively blocks the initial phosphorylation of FGFR, consequently inhibiting the activation of downstream signaling molecules such as FRS2 α , ERK1/2, and AKT.[1]





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Figure 1: E7090 Inhibition of the FGFR Signaling Pathway.



In Vitro Activity

E7090 demonstrates potent and selective inhibitory activity against FGFR1, 2, and 3 in both cell-free and cell-based assays.

Kinase Inhibition

Target Kinase	IC50 (nM)
FGFR1	0.71[2][4]
FGFR2	0.50[2][4]
FGFR3	1.2[2][4]
FGFR4	120[2][4]

Cellular Activity

Cell Line	Assay	IC50 (nM)
SNU-16 (Gastric Cancer, FGFR2 amplified)	FGFR Phosphorylation	1.2[1][12]
SNU-16 (Gastric Cancer, FGFR2 amplified)	Cell Proliferation	5.7[1]
SNU-16 (Gastric Cancer, FGFR2 amplified)	Cell Growth	3[2]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the activity of **E7090**.

Cell-Free Kinase Inhibition Assay

The inhibitory activity of **E7090** against a panel of kinases is determined using a cell-free enzymatic assay. This typically involves incubating the purified kinase domain of the target receptor with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often



using methods like radioisotope incorporation or fluorescence-based detection, to calculate the IC50 value.

Cell Proliferation Assay

The antiproliferative effect of **E7090** is assessed in cancer cell lines with known FGFR alterations. Cells are seeded in multi-well plates and treated with a range of **E7090** concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric or fluorometric assay, such as the Cell Counting Kit-8, which quantifies the number of viable cells. The IC50 value, representing the concentration of **E7090** that inhibits cell growth by 50%, is then calculated.[13]

Western Blot Analysis for Signaling Pathway Inhibition

To confirm the mechanism of action at a cellular level, western blotting is employed. Cancer cells are treated with different concentrations of **E7090** for a defined time. Subsequently, cells are lysed, and the total protein is extracted. Proteins from the lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of FGFR and its downstream signaling proteins (e.g., FRS2α, ERK1/2, AKT). The band intensities are quantified to determine the dose-dependent inhibitory effect of **E7090** on the signaling pathway.[1][14]



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Figure 2: General Workflow for Western Blot Analysis.

In Vivo Antitumor Activity

E7090 has demonstrated significant antitumor efficacy in mouse xenograft models. In a study using a subcutaneous xenograft model of SNU-16 human gastric cancer, oral administration of



E7090 succinate led to a dose-dependent inhibition of tumor growth without causing severe weight loss in the animals.[1]

Clinical Development

E7090 (Tasurgratinib) is currently being evaluated in clinical trials for the treatment of patients with advanced solid tumors harboring FGFR gene alterations.[6][7] A first-in-human Phase I study in Japan established a manageable safety profile and determined the recommended dose for further studies.[6][15] Phase II trials are ongoing to further assess the efficacy and safety of **E7090** in various cancer types with specific FGFR abnormalities.[5][7][16] Recent studies are also exploring its potential in combination with other therapies, such as endocrine therapies for breast cancer.[17]

Conclusion

E7090 (Tasurgratinib) is a promising, potent, and selective inhibitor of FGFR1, 2, and 3 with a well-defined mechanism of action. Its demonstrated preclinical efficacy and manageable safety profile in early clinical trials highlight its potential as a valuable therapeutic agent for patients with cancers driven by aberrant FGFR signaling. Ongoing clinical investigations will further elucidate its role in the landscape of targeted cancer therapies.

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